

A Technical Guide to 1-Bromoheptane-d1: Physical Properties for Experimental Design

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromoheptane-d1**

Cat. No.: **B1482426**

[Get Quote](#)

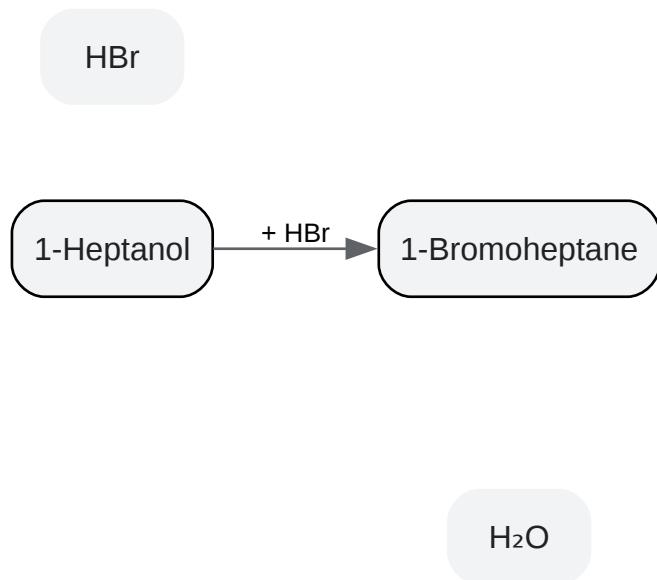
For researchers, scientists, and professionals in drug development, a precise understanding of the physical and chemical properties of reagents is paramount for successful experimental design. This guide provides an in-depth overview of the physical properties of **1-bromoheptane-d1**, alongside relevant experimental protocols and reaction mechanisms. While specific experimental data for the deuterated form is limited, the properties of its non-deuterated analog, 1-bromoheptane, offer a close approximation for practical applications.

Physical Properties

The primary difference between **1-bromoheptane-d1** and 1-bromoheptane is the presence of a deuterium atom at the C1 position, which results in a slight increase in molecular weight. Other physical properties such as boiling point, melting point, density, and refractive index are expected to be very similar to the non-deuterated compound.

Property	1-Bromoheptane-d1	1-Bromoheptane
Molecular Formula	C ₇ H ₁₄ DBr	C ₇ H ₁₅ Br
Molecular Weight	180.11 g/mol [1]	179.10 g/mol
Boiling Point	No experimental data available	180 °C [2] [3]
Melting Point	No experimental data available	-58 °C [2] [3]
Density	No experimental data available	1.14 g/mL at 25 °C
Refractive Index	No experimental data available	n _{20/D} 1.4499
Appearance	-	Clear, colorless to pale yellow liquid [3]
Solubility	-	Immiscible with water. [4]

Experimental Protocols


Synthesis of 1-Bromoheptane from 1-Heptanol

A common method for the synthesis of 1-bromoheptane involves the nucleophilic substitution of the hydroxyl group in 1-heptanol with a bromine atom.[\[3\]](#) This reaction is typically carried out using a brominating agent such as hydrobromic acid.

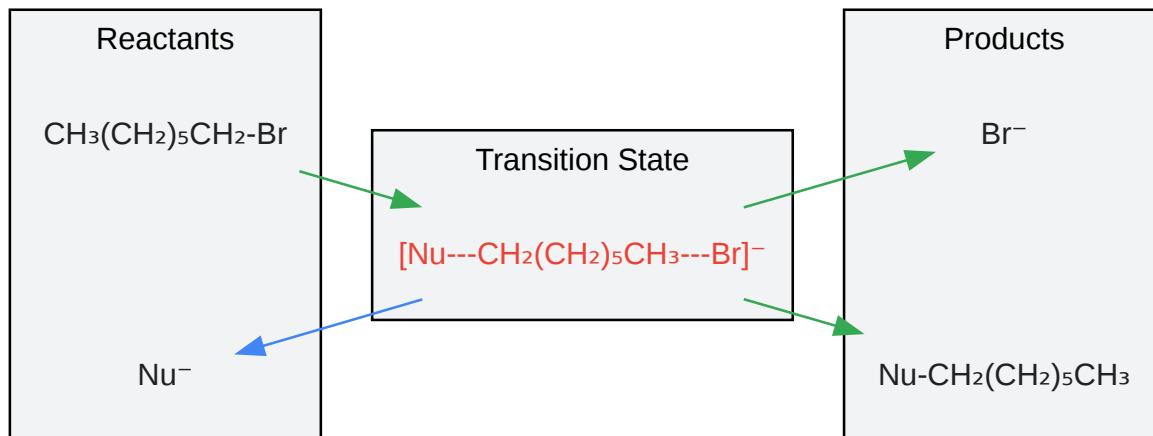
Methodology:

- To a flask containing 1-heptanol, add a solution of hydrobromic acid (HBr).
- The mixture is heated under reflux for several hours to drive the reaction to completion.
- After cooling, the organic layer is separated, washed with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
- The crude 1-bromoheptane is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
- Purification is achieved by fractional distillation to yield pure 1-bromoheptane.

The synthesis of **1-bromoheptane-d1** would follow a similar procedure, starting with 1-heptanol-1-d1.

[Click to download full resolution via product page](#)

Synthesis of 1-Bromoheptane from 1-Heptanol.


Nucleophilic Substitution Reaction: S_N2 Mechanism

1-Bromoheptane, being a primary alkyl halide, readily undergoes nucleophilic substitution reactions, primarily through an S_N2 (bimolecular nucleophilic substitution) mechanism.^{[4][5]} In this type of reaction, a nucleophile attacks the carbon atom bonded to the bromine, and the bromide ion is displaced in a single, concerted step.

Methodology:

- Dissolve 1-bromoheptane in a suitable aprotic polar solvent (e.g., acetone or DMSO).
- Add the desired nucleophile (e.g., sodium iodide, sodium cyanide, or an alkoxide).
- The reaction mixture is stirred, and the temperature may be adjusted to control the reaction rate.
- The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

- Upon completion, the product is isolated by extraction and purified by distillation or chromatography.

[Click to download full resolution via product page](#)

Generalized S_n2 reaction mechanism for 1-bromoheptane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn isotopes.com [cdn isotopes.com]
- 2. 629-04-9 CAS | 1-BROMOHEPTANE | Alkyl Halides | Article No. 02293 [lobachemie.com]
- 3. nbno.com [nbno.com]
- 4. Solved In the reaction of 1-bromoheptane with sodium | Chegg.com [chegg.com]
- 5. Solved In the reaction of 1-bromoheptane with sodium | Chegg.com [chegg.com]
- To cite this document: BenchChem. [A Technical Guide to 1-Bromoheptane-d1: Physical Properties for Experimental Design]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1482426#1-bromoheptane-d1-physical-properties-for-experimental-design>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com